

# In-Depth Technical Guide: 3-Methoxypyrazin-2-amine

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## Compound of Interest

Compound Name: 3-Methoxypyrazin-2-amine

Cat. No.: B1281482

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CAS Number: 4774-10-1

Structure:

## Chemical and Physical Properties

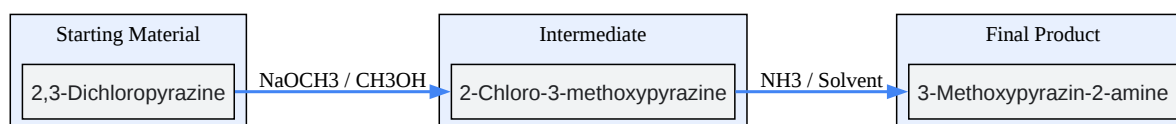
**3-Methoxypyrazin-2-amine**, with the Chemical Abstracts Service (CAS) registry number 4774-10-1, is a heterocyclic aromatic organic compound. Its molecular structure features a pyrazine ring substituted with a methoxy group at the 3-position and an amine group at the 2-position.

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>7</sub> N <sub>3</sub> O	
Molecular Weight	125.13 g/mol	
Appearance	Solid	
Melting Point	84-85 °C	
Boiling Point	241 °C	
Density	1.224 g/cm <sup>3</sup>	
Flash Point	100 °C	

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Methoxypyrazin-2-amine** is not readily available in the searched literature, general methods for the synthesis of aminopyrazines can be adapted. A common approach involves the reaction of a halogenated pyrazine precursor with an amine source. For instance, 2-chloropyrazines can be reacted with anhydrous ammonia in a suitable solvent like ethanol at elevated temperatures and pressures.

A potential synthetic pathway could involve the following conceptual steps:



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### Conceptual Synthesis Pathway

#### General Experimental Protocol for Amination of Halogenated Pyrazines:

- **Reaction Setup:** A solution of the chlorinated pyrazine precursor is prepared in a suitable high-boiling point, inert solvent (e.g., dioxane, DMF) in a high-pressure reaction vessel.
- **Addition of Amine:** An excess of the aminating agent (e.g., a solution of ammonia in methanol or aqueous ammonia) is added to the reaction vessel.
- **Reaction Conditions:** The vessel is sealed and heated to a temperature typically ranging from 100 to 180 °C for several hours. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with water or brine to remove inorganic salts and excess ammonia.
- **Purification:** The organic layer is dried over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filtered, and the solvent is evaporated. The crude product is then purified by column

chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure aminopyrazine derivative.

## Spectroscopic Data

Detailed experimental spectra for **3-Methoxypyrazin-2-amine** are not widely published. However, based on the known spectral properties of aminopyrazines and methoxy-substituted aromatic compounds, the following characteristic peaks can be anticipated.

### 3.1. <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrazine ring, the protons of the amine group, and the protons of the methoxy group. The chemical shifts ( $\delta$ ) are typically reported in parts per million (ppm) relative to a standard like tetramethylsilane (TMS).

Protons	Expected Chemical Shift (ppm)	Multiplicity
Pyrazine-H	7.5 - 8.5	d, d or s
-NH <sub>2</sub>	Broad singlet	s
-OCH <sub>3</sub>	3.8 - 4.0	s

### 3.2. <sup>13</sup>C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for each carbon atom in the molecule.

Carbon	Expected Chemical Shift (ppm)
C-NH <sub>2</sub>	145 - 155
C-OCH <sub>3</sub>	150 - 160
Pyrazine-C	120 - 140
-OCH <sub>3</sub>	50 - 60

### 3.3. FT-IR Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule.

Functional Group	Wavenumber (cm <sup>-1</sup> )	Description
N-H Stretch	3300 - 3500	Two bands for primary amine
C-H Stretch (aromatic)	3000 - 3100	
C-H Stretch (aliphatic)	2850 - 3000	From the methoxy group
C=N, C=C Stretch	1500 - 1600	Aromatic ring vibrations
C-N Stretch	1250 - 1350	
C-O Stretch	1000 - 1300	Ether linkage

### 3.4. Mass Spectrometry

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule and its fragments. The molecular ion peak [M]<sup>+</sup> for **3-Methoxypyrazin-2-amine** would be expected at approximately m/z 125.

## Biological Activity and Potential Applications

While specific biological activity data for **3-Methoxypyrazin-2-amine** is limited in the public domain, pyrazine derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities.<sup>[1]</sup> They are known to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral properties.<sup>[1]</sup>

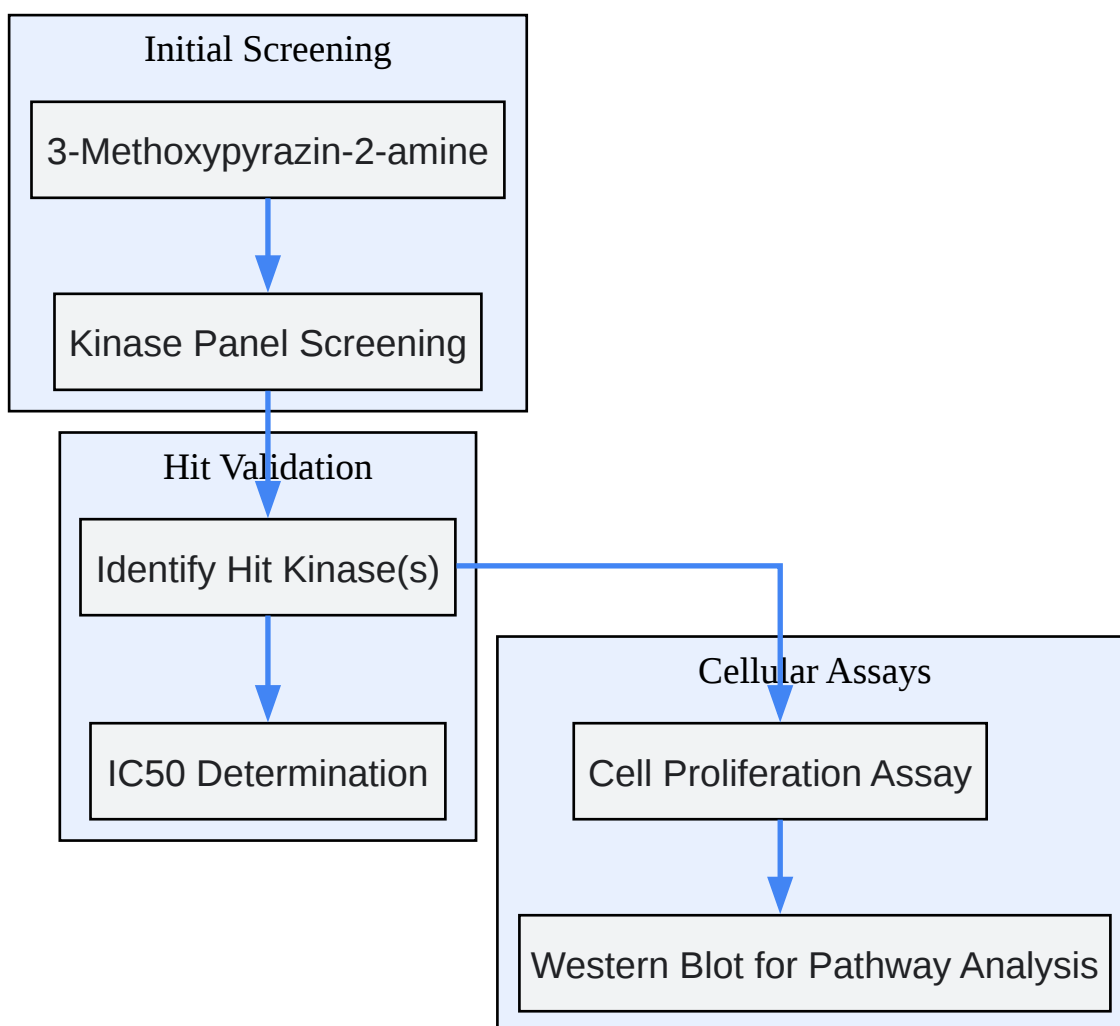
Potential Areas of Research:

- **Drug Development:** As a substituted aminopyrazine, this compound could serve as a scaffold or intermediate in the synthesis of novel therapeutic agents. Pyrazine-based compounds have been investigated as kinase inhibitors, which are crucial targets in cancer therapy.

- Agrochemicals: Pyrazine derivatives have applications in agriculture as fungicides and herbicides.
- Flavor and Fragrance Industry: Some methoxypyrazines are known for their potent aroma profiles and are found in various foods and beverages.

#### Hypothetical Signaling Pathway Involvement:

Given that many heterocyclic compounds, including pyrazine derivatives, exert their biological effects by modulating signaling pathways, a hypothetical workflow for investigating the activity of **3-Methoxypyrazin-2-amine** could involve screening against a panel of protein kinases.



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## Experimental Workflow for Kinase Inhibitor Screening

This workflow illustrates a logical progression from a broad initial screening to more focused validation and cellular characterization to identify and understand the mechanism of action of a potential kinase inhibitor.

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## References

- 1. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]
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